Cas no 175203-15-3 (2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid)
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid
- 2-[5-(2-CHLOROACETYL)-2-THIENYL]ACETIC ACID
- 2-[5-(2-chloroacetyl)thiophen-2-yl]acetic acid
- 2-Thiopheneaceticacid, 5-(2-chloroacetyl)-
- 5-(2-chloroacetyl)-2-Thiopheneacetic acid
- [5-(2-chloro-acetyl)-thiophene-2-yl]-acetic acid
- [5-(2-chloroethanoyl)thiophen-2-yl]acetic acid
- 5-(chloroacetyl)thiophene-2-acetic acid
- BUTTPARK 93\04-18
- 2-Thiopheneacetic acid, 5-(chloroacetyl)- (9CI)
- ZNLXEDDUXFMEML-UHFFFAOYSA-N
- A811856
- SCHEMBL4420125
- AKOS015908852
- 175203-15-3
- DTXSID00381240
- MFCD00068027
- W-206188
- 2-(5-(2-Chloroacetyl)thiophen-2-yl)aceticacid
- FT-0610883
- BP-13236
- 2-Thiopheneacetic acid, 5-(2-chloroacetyl)-
- DB-044091
-
- MDL: MFCD00068027
- Inchi: 1S/C8H7ClO3S/c9-4-6(10)7-2-1-5(13-7)3-8(11)12/h1-2H,3-4H2,(H,11,12)
- InChI Key: ZNLXEDDUXFMEML-UHFFFAOYSA-N
- SMILES: ClCC(C1=CC=C(CC(=O)O)S1)=O
Computed Properties
- Exact Mass: 217.98000
- Monoisotopic Mass: 217.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 82.6Ų
Experimental Properties
- Density: 9 g/cm3
- Melting Point: 101 °C
- Boiling Point: 429.3°C at 760 mmHg
- Flash Point: 213.4°C
- Refractive Index: 1.593
- PSA: 82.61000
- LogP: 1.79670
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Security Information
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A168825-1g |
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid |
175203-15-3 | 95+% | 1g |
$297.0 | 2024-04-22 | |
| A2B Chem LLC | AA93784-100mg |
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| A2B Chem LLC | AA93784-1g |
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid |
175203-15-3 | 95% | 1g |
$159.00 | 2024-04-20 | |
| abcr | AB130879-1 g |
5-(Chloroacetyl)thiophene-2-acetic acid; 95% |
175203-15-3 | 1g |
€135.10 | 2023-05-10 | ||
| abcr | AB130879-1g |
5-(Chloroacetyl)thiophene-2-acetic acid, 95%; . |
175203-15-3 | 95% | 1g |
€146.00 | 2025-04-20 | |
| 1PlusChem | 1P0020ZC-100mg |
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175203-15-3 | 95% | 100mg |
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| 1PlusChem | 1P0020ZC-1g |
2-Thiopheneacetic acid, 5-(2-chloroacetyl)- |
175203-15-3 | 95% | 1g |
$179.00 | 2024-06-19 |
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Suppliers
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic Acid (CAS No. 175203-15-3): A Comprehensive Overview
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid (CAS No. 175203-15-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiophene and acetic acid moieties, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The molecular structure of 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid consists of a thiophene ring linked to an acetic acid group via a chloroacetyl bridge. The presence of the chloroacetyl group imparts unique chemical properties to the molecule, such as enhanced reactivity and solubility. These properties are crucial for its potential use in the synthesis of more complex molecules and as a building block in pharmaceutical research.
In recent years, significant advancements have been made in understanding the biological activities of 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid. Studies have shown that this compound possesses anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Beyond its anti-inflammatory properties, 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid has also been investigated for its potential antitumor effects. Research conducted at the National Cancer Institute (NCI) revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, suggesting its potential as a lead compound for cancer therapy.
The synthetic accessibility of 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale. One notable method involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-chloroacetyl chloride in the presence of a base, followed by hydrolysis to yield the final product. This synthetic pathway is not only cost-effective but also environmentally friendly, aligning with the growing emphasis on green chemistry practices in the pharmaceutical industry.
In addition to its direct applications in drug development, 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid serves as an important intermediate in the synthesis of other bioactive compounds. For example, it can be used as a starting material for the preparation of thioether derivatives, which have been shown to exhibit potent antimicrobial and antiviral activities. This versatility makes it an attractive choice for researchers exploring new avenues in medicinal chemistry.
The safety profile of 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid has also been extensively evaluated. Toxicological studies have demonstrated that this compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in preclinical models. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid (CAS No. 175203-15-3) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities and synthetic accessibility, positions it as a valuable tool for advancing our understanding of disease mechanisms and developing new therapeutic strategies. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in the future of drug discovery and development.
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